molecular formula C5H4NNaOS B1678528 Pyrithione sodium CAS No. 15922-78-8

Pyrithione sodium

Cat. No. B1678528
CAS RN: 15922-78-8
M. Wt: 149.15 g/mol
InChI Key: XNRNJIIJLOFJEK-UHFFFAOYSA-N
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Description

Pyrithione Sodium, also known as pyrithione sodium, omadine sodium, pyrithione, or α-mercapto-2-pyridine-N-oxide sodium, is a type of pyridine derivative fungicide . It is commonly found in the form of a white or off-white powder that is easily soluble in water and organic solvents such as ethanol . It is stable under neutral or alkaline conditions and exhibits solubility in water, ethanol, and PEG 400 .


Synthesis Analysis

The preparation of pyrithione was first reported in 1950 by Shaw and was prepared by reaction of 2-chloropyridine N-oxide with sodium hydrosulfide followed by acidification . A patent describes a three-step reaction sequence wherein a 2-halopyridine-N-oxide is first reacted with sodium hydrosulfide to form 2-mercaptopyridine-N-oxide .


Molecular Structure Analysis

Pyrithione Sodium has a molecular formula of C5H4NNaOS and an average mass of 149.146 Da . It exists as a pair of tautomers, the major form being the thione 1-hydroxy-2 (1H)-pyridinethione and the minor form being the thiol 2-mercaptopyridine N-oxide .


Chemical Reactions Analysis

Pyrithione Sodium exhibits a solubility (by mass fraction) of approximately 53% in water, 19% in ethanol, and 12% in polyethylene glycol 400 (PEG 400). It is best utilized within a pH range of 7 to 10, with a pH value of 8.0 for a 2% aqueous solution .


Physical And Chemical Properties Analysis

With a melting point of 250°C and a slight characteristic odor, sodium pyrithione exhibits a solubility (by mass fraction) of approximately 53% in water, 19% in ethanol, and 12% in polyethylene glycol 400 (PEG 400). It is best utilized within a pH range of 7 to 10, with a pH value of 8.0 for a 2% aqueous solution .

Scientific Research Applications

Antimicrobial and Anti-Corrosion Properties

Pyrithione sodium, a derivative of aspergillic acid, demonstrates potent fungistatic and antimicrobial properties. Its mechanism, though not fully elucidated, involves interference with membrane transport, leading to a loss of metabolic control. A notable study highlighted the bifunctional properties of sodium pyrithione (SPT), which include anti-bacterial and anti-corrosion effects, particularly against sulfate-reducing bacteria on X80 carbon steel. The study found that SPT at specific concentrations could reduce both planktonic and sessile bacteria to undetectable levels, enhancing corrosion inhibition efficiency significantly. This was supported by weight loss measurements and electrochemical data. Moreover, molecular modeling indicated strong binding energy of SPT on the carbon steel, promoting its adsorption and offering an innovative approach for industrial applications to combat corrosion and microbial contamination (Definitions, 2020)(Wang et al., 2019).

Electrochemical Applications

Sodium pyrithione is instrumental in electrochemical applications. A series of transition metal pyrithione complexes were synthesized and evaluated as proton reduction electrocatalysts. These complexes demonstrated varying efficiencies when used with acetic acid as the proton source. The nickel pyrithione complex, in particular, showed optimal performance, hinting at potential applications in energy conversion and storage technologies. The electrocatalytic behavior, coupled with theoretical support from density functional theory calculations, opens new pathways for the utilization of pyrithione complexes in advanced electrochemical processes (Tang & Fan, 2023).

Wood Preservation

The antimicrobial properties of pyrithione sodium have been effectively utilized in wood preservation. A mixture of copper (II) and sodium pyrithione demonstrated a synergistic effect in protecting wood against decay fungi. Efficacy studies in terrestrial microcosms and field stake tests revealed that this mixture surpasses individual components in preventing fungal and termite degradation, highlighting its potential as a more environmentally friendly alternative to traditional wood preservatives (Schultz, Nilsson, & Nicholas, 2000).

Understanding of Membrane Transporters in Antimicrobial Activity

Research into the antimicrobial activities of pyrithione in Escherichia coli has shed light on the involvement of specific membrane transporters. The study unraveled the roles of FepC and MetQ in the uptake of pyrithione and its metal complexes, providing a deeper understanding of the molecular mechanisms behind its antimicrobial efficacy. This insight not only advances our knowledge of pyrithione's mode of action but also emphasizes the broader significance of membrane transporters in facilitating drug uptake, including metal–drug compounds (Salcedo-Sora et al., 2021).

Cellular Mechanisms and Toxicology

Investigations into the effects of sodium pyrithione on intracellular calcium levels in mammalian neurons have provided insights into its cellular mechanisms and species-specific toxicological effects. The research highlighted the substance's ability to induce a persistent influx of calcium ions across the plasma membrane, a phenomenon conserved across species, including rodents and primates. This study is pivotal in understanding the cellular impacts of pyrithione sodium and its potential implications in toxicology and pharmacology (Knox et al., 2008).

properties

IUPAC Name

sodium;1-oxidopyridine-2-thione
Source PubChem
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InChI

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNJIIJLOFJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1121-30-8 (Parent)
Record name Pyrithione sodium [USAN]
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DSSTOX Substance ID

DTXSID6034920
Record name Sodium pyrithione
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Molecular Weight

149.15 g/mol
Source PubChem
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Physical Description

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS]
Record name Sodium omadine
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Vapor Pressure

0.00000007 [mmHg]
Record name Sodium omadine
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Product Name

Pyrithione sodium

CAS RN

15922-78-8, 3811-73-2
Record name Pyrithione sodium [USAN]
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Record name 2-Pyridinethiol, 1-oxide, sodium salt (1:1)
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Record name Sodium pyrithione
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Record name Pyridine-2-thiol 1-oxide, sodium salt
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Record name Pyrithione sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
M Isaksson - Contact Dermatitis, 2002 - academia.edu
Discussion The patient was allergic to sodium pyrithione (0.1% aq., Chemotechnique Diagnostics, Malmö, Sweden), tested twice to confirm the diagnosis. Sodium pyrithione is …
Number of citations: 16 www.academia.edu
Dinning, Charlton, Collier - Journal of Applied Microbiology, 1998 - Wiley Online Library
Sodium pyrithione and zinc pyrithione (NaPT and ZnPT, respectively) are antimicrobial agents widely used in both the cosmetics and fuel industries. They are also utilized in the mining …
C Mitoma, T Steeger, J Rogers, D Thomas… - … and Applied Toxicology, 1983 - Elsevier
The urinary pattern of pyrithione metabolites in urine of the rat, rabbit and rhesus monkey was similar to that of the swine after iv, administration of sodium pyrithione (Sodium Omadine®…
Number of citations: 19 www.sciencedirect.com
P Arslan, G Gül, AÇ Günal - Environmental Science and Pollution …, 2023 - Springer
The metallic pyrithiones are used as antifouling paints for marine vehicles against fouling organisms. However, they are dissolved in marine water and have negative impacts on marine …
Number of citations: 4 link.springer.com
H Xie, K Chen, PH Zhu - Acta pharmacologica Sinica, 2004 - europepmc.org
… [3H]ryanodine binding assays were performed to examine the effect of Zn2+ on ryanodine binding to the SR in the presence of pyrithione sodium (PyNa), a specific Zn2+ ionophore. …
Number of citations: 5 europepmc.org
TP Schultz, T Nilsson, DD Nicholas - Wood and fiber science, 2000 - wfs.swst.org
On the basis of short-term laboratory tests using various wood decay fungi, we previously found that the mixture of copper (II) and sodium pyrithione is highly synergistic. In this study we …
Number of citations: 11 wfs.swst.org
A Santa Maria, JM Pozuelo, A Lopez… - … and environmental safety, 1996 - europepmc.org
Four bioactive materials were tested for their ability to produce toxicity in vitro in two cell lines: rabbit corneal cells (SIRC) and human fibroblasts. These compounds are widely used by …
Number of citations: 22 europepmc.org
SMA Abdel-Malek - 2002 - core.ac.uk
Previous workers have suggested that it is possible to passage Pseudomonas aeruginosa towards resistance against selected antimicrobial agents (Isothiazolone biocides). These …
Number of citations: 3 core.ac.uk
NP Luepke - Food and Chemical Toxicology, 1985 - Elsevier
The increasingly large number of chemicals introduced onto the market and into the environment has necessitated the monitoring of environmental materials and specimen banking, as …
Number of citations: 487 www.sciencedirect.com
A Santa Marı́a, JM Pozuelo, A López, F Sanz - … and Environmental Safety, 1996 - Elsevier
Four bioactive materials were tested for their ability to produce toxicityin vitroin two cell lines: rabbit corneal cells (SIRC) and human fibroblasts. These compounds are widely used by …
Number of citations: 3 www.sciencedirect.com

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